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Compound of Interest

Compound Name: Dideschloro Florfenicol-d3

Cat. No.: B15599470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dideschloro Florfenicol-d3 is a deuterated analog of Dideschloro Florfenicol, which itself is a

derivative of the broad-spectrum antibiotic, Florfenicol. The absence of the two chlorine atoms

and the introduction of three deuterium atoms make this molecule a valuable internal standard

for mass spectrometry-based quantitative analyses of Florfenicol and its metabolites in various

biological matrices.[1][2] The precise structural confirmation of such a standard is paramount to

ensure the accuracy and reliability of analytical methods. This technical guide outlines the

comprehensive approach to the structure elucidation of Dideschloro Florfenicol-d3, detailing

the requisite experimental protocols and data interpretation. While specific experimental data

for this particular molecule is not publicly available, this guide presents a robust, standard

methodology based on the well-established analytical techniques for Florfenicol and its

analogs.

Physicochemical Properties
A summary of the key physicochemical properties of Dideschloro Florfenicol-d3 is presented

below.
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Property Value Reference

Chemical Name

[R-(R,S)]-N-[1-

(Fluoromethyl)-2-hydroxy-2-[4-

(methylsulfonyl)phenyl]ethyl]ac

etamide-d3

[3]

CAS Number 2714484-53-2 [4]

Molecular Formula C₁₂H₁₃D₃FNO₄S [3]

Molecular Weight 292.34 [3]

Applications
Labeled Florfenicol derivative,

Herbicide
[4]

Structure Elucidation Workflow
The structural confirmation of Dideschloro Florfenicol-d3 involves a multi-pronged analytical

approach, primarily relying on mass spectrometry and nuclear magnetic resonance

spectroscopy.
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Workflow for Dideschloro Florfenicol-d3 Structure Elucidation
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Caption: A generalized workflow for the synthesis, purification, and structural elucidation of

Dideschloro Florfenicol-d3.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition and confirming the molecular weight of Dideschloro Florfenicol-d3.
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Experimental Protocol
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10

µL/min.

MS Parameters:

Ionization Mode: Positive and negative ion modes are both tested to determine the optimal

ionization.

Capillary Voltage: Typically set between 3.0 and 4.5 kV.[5]

Source Temperature: Maintained around 120-150 °C.

Desolvation Gas Flow: Set to approximately 600-800 L/hr.

Mass Range: Scanned from m/z 50 to 500.[5]

Data Analysis: The acquired data is processed to determine the accurate mass of the

molecular ion. The elemental composition is then calculated using software that compares

the measured mass to theoretical masses of possible formulas.

Expected Data
The expected monoisotopic mass of Dideschloro Florfenicol-d3 (C₁₂H₁₃D₃FNO₄S) is

292.0950. The HRMS data should confirm this mass with a high degree of accuracy (typically <

5 ppm error).
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Ion Theoretical m/z Observed m/z Mass Error (ppm)

[M+H]⁺ 293.1028

[M+Na]⁺ 315.0848

[M-H]⁻ 291.0872

Note: The "Observed m/z" and "Mass Error (ppm)" columns are left blank as this is a

representative guide. Actual experimental data would populate these fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular

structure, including the connectivity of atoms and the position of the deuterium labels. A full

suite of 1D and 2D NMR experiments is required.

Experimental Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[6]

Experiments: The following NMR experiments are performed:

¹H NMR

¹³C NMR

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

¹H-¹H COSY (Correlation Spectroscopy)

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak.

Expected Spectral Data and Interpretation
Based on the structure of Dideschloro Florfenicol-d3, the following are the expected key

NMR spectral features. The absence of the dichloromethyl protons and the presence of a

deuterated methyl group signal are key indicators.

¹H NMR:

Aromatic protons of the phenyl ring.

Methine and methylene protons of the propanol backbone.

Hydroxyl and amide protons (exchangeable with D₂O).

A significantly reduced or absent signal for the methylsulfonyl protons, confirming

deuteration.

¹³C NMR:

Aromatic carbons.

Carbons of the propanol backbone.

Carbonyl carbon of the amide group.

A triplet signal for the deuterated methyl carbon (due to C-D coupling).

2D NMR:

COSY: Correlations between adjacent protons will confirm the connectivity of the propanol

backbone.

HSQC: Correlations between protons and their directly attached carbons will allow for the

assignment of carbon signals.
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HMBC: Correlations between protons and carbons separated by 2-3 bonds will be crucial for

confirming the overall structure, including the position of the methylsulfonyl group and the

amide linkage.

Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol
Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after dissolving in a volatile solvent, or as a KBr pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data
Wavenumber (cm⁻¹) Functional Group

3300-3500 O-H and N-H stretching

~3100 Aromatic C-H stretching

~2900-3000 Aliphatic C-H stretching

~1650 C=O stretching (Amide I)

~1550 N-H bending (Amide II)

~1300 & ~1150 S=O stretching (Sulfone)

~1100 C-F stretching

Conclusion
The combination of high-resolution mass spectrometry, a comprehensive suite of NMR

experiments, and FTIR spectroscopy provides a robust and definitive method for the structure

elucidation of Dideschloro Florfenicol-d3. The data obtained from these techniques allows for

the unambiguous confirmation of the molecular formula, the connectivity of all atoms, and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15599470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific location of the deuterium labels, thereby ensuring its suitability as an internal standard

for high-stakes analytical applications in research and drug development.

Analytical Techniques for Structural Confirmation

Dideschloro Florfenicol-d3

HRMS NMR (1D & 2D) FTIR

Molecular Formula
Atomic Connectivity

& Deuterium Position
Functional Groups

Click to download full resolution via product page

Caption: The relationship between analytical techniques and the structural information obtained

for Dideschloro Florfenicol-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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